1-(2-Ethyl-4-(trifluoromethylthio)phenyl)hydrazine
CAS No.:
Cat. No.: VC18830704
Molecular Formula: C9H11F3N2S
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F3N2S |
|---|---|
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | [2-ethyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C9H11F3N2S/c1-2-6-5-7(15-9(10,11)12)3-4-8(6)14-13/h3-5,14H,2,13H2,1H3 |
| Standard InChI Key | JQOIUKNHRAUWKM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)SC(F)(F)F)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1-(2-ethyl-4-(trifluoromethylthio)phenyl)hydrazine features a phenyl ring substituted at the 2-position with an ethyl group () and at the 4-position with a trifluoromethylthio group (). The hydrazine moiety () is attached to the phenyl ring, forming the primary reactive site. The trifluoromethylthio group enhances lipophilicity, a critical factor in biological interactions, while the ethyl group contributes to steric and electronic modulation.
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-ethyl-4-(trifluoromethylthio)phenyl)hydrazine typically proceeds via sequential functionalization of a phenyl precursor. A common approach involves:
-
Sulfuration: Introduction of the trifluoromethylthio group via nucleophilic substitution using -donating reagents.
-
Ethylation: Alkylation at the 2-position using ethyl halides or Grignard reagents.
-
Hydrazine Incorporation: Reaction with hydrazine hydrate under controlled conditions to introduce the group.
Optimized protocols report yields exceeding 95% when employing polar aprotic solvents (e.g., dimethylformamide) at 60–80°C. Catalytic systems, such as ionic liquids (e.g., ), enhance reaction efficiency by stabilizing intermediates and reducing side reactions .
Table 2: Representative Synthesis Conditions
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | 95% | |
| Temperature | 70°C | 95% | |
| Catalyst | 86%* | ||
| Reaction Time | 35–60 minutes | 86–95% |
*Yield reported for analogous hydrazine derivatives under similar conditions .
Purification and Characterization
Post-synthesis, the crude product is purified via recrystallization from ethanol or column chromatography . Purity assessment combines high-performance liquid chromatography (HPLC) and mass spectrometry (MS), with elemental analysis confirming stoichiometric ratios.
Reactivity and Mechanistic Behavior
Chemical Reactivity
The hydrazine group () serves as the primary reactive site, participating in:
-
Condensation Reactions: Formation of azines or hydrazones with carbonyl compounds.
-
Cyclization: Generation of heterocycles (e.g., pyrazoles, triazoles) via intramolecular reactions .
-
Oxidation: Conversion to diazenes or nitriles under oxidative conditions.
The trifluoromethylthio group () enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions.
Mechanistic Insights
In biological systems, the compound’s lipophilicity enables membrane penetration, where it may inhibit enzymes (e.g., monoamine oxidases) via hydrazine-mediated chelation of catalytic metal ions. In synthetic contexts, the trifluoromethylthio group acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position of the phenyl ring.
Applications in Industry and Research
Pharmaceutical Intermediates
The compound is a precursor to bioactive molecules, including:
-
Antidepressants: Hydrazine derivatives modulate serotonin and dopamine levels.
-
Anticancer Agents: Pyrazole and triazole derivatives exhibit cytotoxicity against tumor cells .
Agrochemical Development
Incorporation into herbicides and fungicides leverages the trifluoromethylthio group’s resistance to metabolic degradation, enhancing field persistence.
Materials Science
Functionalized polymers incorporating this compound demonstrate improved thermal stability and chemical resistance, valuable in coatings and adhesives.
Recent Advances and Future Directions
Recent studies explore catalytic asymmetric synthesis to access enantiomerically pure derivatives for chiral drug development . Additionally, computational modeling predicts novel bioactivities, guiding targeted synthesis efforts. Future research may optimize green synthesis routes, minimizing solvent use and energy consumption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume